molecular formula C7H13NO2 B074694 Ethyl trans-3-dimethylaminoacrylate CAS No. 1117-37-9

Ethyl trans-3-dimethylaminoacrylate

Cat. No. B074694
CAS RN: 1117-37-9
M. Wt: 143.18 g/mol
InChI Key: MVUMJYQUKKUOHO-AATRIKPKSA-N
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Description

Synthesis Analysis

Ethyl trans-3-dimethylaminoacrylate has been used as a starting material in eco-friendly transamination and aza-annulation reactions to develop new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones under solvent-free conditions, highlighting its utility in green chemistry approaches (Meddad et al., 2001).

Molecular Structure Analysis

The molecular structure and interactions of similar ethyl acrylate derivatives have been studied using spectroscopic techniques and density functional theory (DFT). These studies reveal insights into the molecular geometry, electron distribution, and intramolecular interactions critical for understanding the reactivity and properties of ethyl trans-3-dimethylaminoacrylate derivatives (Singh et al., 2013).

Chemical Reactions and Properties

Ethyl trans-3-dimethylaminoacrylate participates in various chemical reactions, including regioselective synthesis of 1-alkyl-4-imidazolecarboxylates through reaction with primary amines, demonstrating its versatility in organic synthesis (Helal & Lucas, 2002).

Physical Properties Analysis

While specific studies on the physical properties of ethyl trans-3-dimethylaminoacrylate were not identified, related compounds have been characterized by various spectroscopic techniques, providing insights into their structural and electronic properties that can be inferred for ethyl trans-3-dimethylaminoacrylate (Singh et al., 2014).

Chemical Properties Analysis

The chemical properties of ethyl trans-3-dimethylaminoacrylate derivatives, such as reactivity, electrophilicity, and potential for forming heterocyclic compounds, have been analyzed through experimental and theoretical methods, including DFT and AIM (Atoms in Molecules) theory. These studies shed light on the molecule's behavior in various chemical contexts and its suitability for synthesizing novel organic compounds (Singh et al., 2012).

Scientific Research Applications

  • Synthesis of α-Hetero-β-Hydrazino Acrylates and 1,2-Dihydropyrazol-3-ones : Ethyl 3-dimethylamino acrylates were used in solvent-free preparation of new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones. This process involved transamination and aza-annulation reactions under microwave irradiations (Meddad et al., 2001).

  • Regioselective Synthesis of 1-Alkyl-4-Imidazolecarboxylates : Ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate reacted with a primary amine to afford 1-alkyl-4-imidazolecarboxylates. The method was applicable to various amine substrates, including those with reactive functionalities (Helal & Lucas, 2002).

  • Fluorescence Behavior in Trans-Ethyl p-(Dimethylamino)cinamate : Studies on trans-ethyl p-(dimethylamino)cinamate, a derivative of ethyl trans-3-dimethylaminoacrylate, revealed insights into intramolecular charge transfer (ICT) behavior in various solvents (Singh & Mitra, 2007).

  • Amphiphilic Copolymers via Base-Catalyzed Hydrolysis : Poly[2-(dimethylamino)ethyl methacrylate], related to ethyl trans-3-dimethylaminoacrylate, has been studied for its multi-stimuli-responsiveness and applications in various fields (Shevtsov et al., 2022).

  • Stereoselective Synthesis of Bisacrylates : Ethyl 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylate was used in transamination reactions to synthesize various bisacrylates, demonstrating the compound's versatility in chemical synthesis (Brugidou et al., 1999).

Safety And Hazards

Ethyl trans-3-dimethylaminoacrylate may cause an allergic skin reaction . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace, and protective gloves should be worn .

Future Directions

Ethyl trans-3-dimethylaminoacrylate is extensively used in scientific research for various biological and analytical purposes. As research progresses, new applications and uses for this compound may be discovered .

properties

IUPAC Name

ethyl (E)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUMJYQUKKUOHO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009957
Record name Ethyl trans-3-dimethylaminoacrylate
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-3-dimethylaminoacrylate

CAS RN

1117-37-9, 924-99-2
Record name Ethyl (2E)-3-(dimethylamino)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylic acid, 3-(dimethylamino)-, ethyl ester, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl trans-3-dimethylaminoacrylate
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Record name Ethyl trans-3-dimethylaminoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.445
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Record name Ethyl trans-3-dimethylaminoacrylate
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Record name Ethyl 3-(dimethylamino)acrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

120 ml of a toluene suspension of 50.40 g (0.62 mol) of dimethylammonium chloride were introduced with good stirring in the course of half an hour into 274.5 g of a toluene suspension which originated from the preparation of sodium ethyl formylacetate and which contained 71.2 g (0.515 mol) of sodium ethyl formylacetate. The reddish orange-coloured, mobile suspension was freed on a rotary evaporator in a slight vacuum (about 300 mbar) from low-boiling components and from about 80 to 90% of the toluene including the water passing over azeotropically. The solids were filtered off with suction and washed with 50 ml of toluene, and the combined filtrates were distilled in vacuo without a column. After a forerun of toluene, 85.8 g of colourless ethyl N,N-dimethyl-β-aminoacrylate passed over at 0.6 mbar and a head temperature of 94° to 95° C.
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dimethylammonium chloride
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50.4 g
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Synthesis routes and methods III

Procedure details

13.1 g (0.29 mol) of dimethylamine were introduced into a suspension of 40 g (0.29 mol) of sodium ethyl formylacetate in 50 ml of toluene and 50 ml of ethanol. HCl gas was then introduced until the point of neutrality was reached and the mixture was stirred at 20° C. for 2 h. After filtering off the precipitate with suction, the mixture was worked up in a customary manner. Ethyl β-dimethylaminoacrylate was obtained in a yield of 91.6%.
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Synthesis routes and methods IV

Procedure details

I have found surprisingly conditions which allow the preparation of ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate (2) from ethyl trifluoroacetoacetate and DMF acetals according to a general one-step reaction. Specifically, I found that compound 2 can be prepared in good yields (61-85%) by reacting ethyl trifluoroacetoacetate with DMF acetals in the presence of an organic acid such as acetic acid. While not wishing to be bound by theory, the success of this reaction condition appears to lie in the suppression of the loss of the trifluoroacetyl group from (2) through the attack of the alcohol by-products. In the absence of the organic acid, ethyl 3-(N,N-dimethylamino)-2-propenoate (4) is formed as the major product in all cases. My overall result is shown in Scheme 2.
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ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate
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Synthesis routes and methods V

Procedure details

My result is especially surprising in view of the results reported by Beck et al., vide supra, who attempted to prepare (2) by reacting ethyl trifluoroacetoacetate with DMF dimethyl acetal in the presence of a catalytic quantity of p-toluenesulfonic acid. The reaction resulted in the formation of ethyl 3-(N,N-dimethylamino)-2-propenoate (4) in 75% yield. Presumably, the methanol by-product further reacted with the target compound (2) to give the unexpected product and methyl trifluoroacetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl trans-3-dimethylaminoacrylate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com
MP Payne, PT Walsh - Journal of chemical information and …, 1994 - ACS Publications
The development of qualitative structure-activity relationships for the prediction of skin sensitizationpotential, based on structural alerts (substructures associated with a toxicological …
Number of citations: 81 pubs.acs.org

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